1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine involves multiple steps, starting with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated with hydroxylamine hydrochloride to produce the key scaffold. The final step involves conjugation with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclic nucleotide phosphodiesterases, affecting cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: A similar compound with a thiophene ring instead of a thiazole ring.
2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: Another related compound with a triazole ring and different substituents.
Uniqueness
1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and the specific arrangement of methoxyphenyl groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H28ClN3O4S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrate;hydrochloride |
InChI |
InChI=1S/C23H25N3O3S.ClH.H2O/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17;;/h4-11H,12-15H2,1-3H3;1H;1H2 |
InChI Key |
YIENDBRVBWQZAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.O.Cl |
Origin of Product |
United States |
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